Ethyl 2-Fluoro-4-iodobenzoate
Overview
Description
Ethyl 2-Fluoro-4-iodobenzoate is an organic compound with the molecular formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoro-4-iodobenzoate can be synthesized through the esterification of 2-Fluoro-4-iodobenzoic acid. The process involves the following steps :
Starting Material: 2-Fluoro-4-iodobenzoic acid.
Reagent: Anhydrous ethanol.
Catalyst: Concentrated sulfuric acid.
Procedure: The 2-Fluoro-4-iodobenzoic acid is dissolved in anhydrous ethanol under an argon atmosphere. The mixture is cooled to 0°C using an ice bath, and concentrated sulfuric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by standard workup procedures, including neutralization, extraction, and purification.
Industrial Production Methods: Industrial production methods for this compound typically involve similar esterification reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Fluoro-4-iodobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates.
Oxidation: Products include carboxylic acids and their derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Ethyl 2-Fluoro-4-iodobenzoate has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro-4-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The presence of both fluorine and iodine atoms allows for selective reactions, making it a valuable tool in the synthesis of complex molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or coupling reactions.
Comparison with Similar Compounds
Ethyl 2-Fluoro-4-iodobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-Fluorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 4-Iodobenzoate: Lacks the fluorine atom, affecting its reactivity and selectivity in nucleophilic substitution reactions.
Ethyl 2-Chloro-4-iodobenzoate: Contains a chlorine atom instead of fluorine, leading to different reactivity patterns.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which provides a balance of reactivity and selectivity, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
ethyl 2-fluoro-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWYQWFYLDBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596039 | |
Record name | Ethyl 2-fluoro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205750-82-9 | |
Record name | Ethyl 2-fluoro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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